3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
Description
3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by a 3,4-dimethoxyphenyl group at position 3 and a 4-nitrophenylmethoxy group at position 6. This compound belongs to a class of flavonoids modified to enhance specific biological activities, such as enzyme inhibition or antiviral effects. Its structure is optimized for interactions with hydrophobic pockets and charged residues in target proteins, as seen in related compounds .
Properties
Molecular Formula |
C24H19NO7 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H19NO7/c1-29-21-10-5-16(11-23(21)30-2)20-14-32-22-12-18(8-9-19(22)24(20)26)31-13-15-3-6-17(7-4-15)25(27)28/h3-12,14H,13H2,1-2H3 |
InChI Key |
LLAHVFYEABNTBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol with an appropriate aldehyde under acidic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3,4-dimethoxyphenyl group at the desired position on the chromenone core.
Attachment of the 4-nitrophenylmethoxy group: This can be accomplished through a nucleophilic substitution reaction, where the 4-nitrophenylmethoxy group is introduced using a suitable leaving group and base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Activity on MCF-7 Cells
- Objective: Evaluate the effects on MCF-7 breast cancer cells.
- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored.
Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages
- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties.
Research Findings:
Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example:
Antioxidant activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer properties: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways, such as the p53 pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of chromen-4-one derivatives are heavily influenced by substituents at positions 3, 7, and other sites. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Key Observations:
Biological Activity: COX-2 Inhibition: The 4-fluorophenyl and methoxy groups in 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one enable cation-π interactions with Arg120 in COX-2, a feature absent in the nitro-substituted target compound . Anti-HCV Potential: Derivatives with amino alcohol side chains (e.g., ) show tailored interactions with viral proteases, whereas the nitro group may confer distinct binding modes.
LogP Values: Nitro groups increase hydrophobicity (predicted logP ~3.5) compared to polar hydroxy/methoxy analogs (logP ~2.0–3.0), affecting solubility and absorption .
Biological Activity
3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is , with a molecular weight of 326.3 g/mol. The compound features a chromone backbone substituted with methoxy and nitrophenyl groups, which may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromone derivatives. For instance, compounds similar to 3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain chromone derivatives exhibited IC values in the low micromolar range against breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancer cell lines .
Table 1: Anticancer Activity of Chromone Derivatives
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| 3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one | MCF-7 | TBD |
| Compound A | PC-3 | 0.67 |
| Compound B | HCT-116 | 0.80 |
| Compound C | ACHN | 0.87 |
The mechanism by which chromone derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that these compounds may interact with various signaling pathways, including those related to apoptosis (e.g., caspase activation) and cell cycle regulation .
Anti-inflammatory Properties
In addition to anticancer properties, chromones have been studied for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
- Case Study on MCF-7 Cell Lines : A specific derivative was tested for its cytotoxicity on MCF-7 cells, revealing an IC value significantly lower than that of standard chemotherapeutics like doxorubicin.
- In Vivo Studies : Animal models treated with chromone derivatives showed reduced tumor growth compared to controls, suggesting potential for further development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
